6-Fluoro-1,3-dimethylquinolin-2(1H)-one

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

Sourcing 6-Fluoro-1,3-dimethylquinolin-2(1H)-one (CAS 131610-12-3) with the precise C6-fluoro, N1-methyl, and C3-methyl substitution pattern is critical for reproducible MAO-B inhibition data. This compound delivers exceptional potency (IC50 = 1.40 nM) and >200-fold selectivity over MAO-A, outperforming non-fluorinated or differently substituted analogs. Slight structural deviations invalidate SAR models. Secure this validated positive control and chemical probe benchmark—offered at 97% purity—to ensure your CNS disorder research produces actionable, publication-ready results.

Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
CAS No. 131610-12-3
Cat. No. B162682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1,3-dimethylquinolin-2(1H)-one
CAS131610-12-3
Synonyms2(1H)-Quinolinone,6-fluoro-1,3-dimethyl-(9CI)
Molecular FormulaC11H10FNO
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)F)N(C1=O)C
InChIInChI=1S/C11H10FNO/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,1-2H3
InChIKeyPRRLHCXUXOEJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1,3-dimethylquinolin-2(1H)-one (CAS 131610-12-3) Sourcing and Baseline Specifications


6-Fluoro-1,3-dimethylquinolin-2(1H)-one (CAS 131610-12-3) is a synthetic, fluorinated quinolin-2(1H)-one derivative characterized by a C6-fluoro substituent and N1- and C3-methyl groups, conferring a molecular formula of C11H10FNO and a molecular weight of 191.2 g/mol [1]. This compound is commercially available from reputable vendors at a standard research purity of 97% . Its physicochemical profile includes a computed density of 1.2±0.1 g/cm³, a boiling point of 276.3±40.0 °C at 760 mmHg, a calculated LogP of 2.26, and zero hydrogen bond donors, which collectively influence its solubility, permeability, and formulation considerations [1].

Why Generic Substitution of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is Inadvisable


Within the quinolin-2(1H)-one chemotype, subtle structural modifications profoundly alter target engagement and selectivity profiles. The specific combination of a C6-fluoro atom and N1/C3-methyl groups in 6-fluoro-1,3-dimethylquinolin-2(1H)-one is not merely a trivial decoration; it directly dictates the compound's unique inhibitory fingerprint, particularly against monoamine oxidase (MAO) isoforms [1]. Non-fluorinated analogs (e.g., 1,3-dimethylquinolin-2(1H)-one) lack the enhanced lipophilicity and electronic effects conferred by fluorine, resulting in divergent binding affinities. Similarly, fluorinated quinolinones lacking the N1/C3-methyl substitution (e.g., 6-fluoroquinolin-2(1H)-one) exhibit altered steric and conformational properties that preclude their direct interchangeability. Substituting with an in-class analog without this precise substitution pattern risks invalidating structure-activity relationship (SAR) models and yielding non-reproducible biological data.

Quantitative Differentiation Guide for 6-Fluoro-1,3-dimethylquinolin-2(1H)-one


Potent and Highly Selective MAO-B Inhibition Relative to MAO-A

6-Fluoro-1,3-dimethylquinolin-2(1H)-one demonstrates potent inhibition of human recombinant monoamine oxidase-B (MAO-B) with an IC50 of 1.40 nM, while its inhibitory activity against MAO-A is >200-fold weaker (IC50 = 304 nM) [1]. This pronounced selectivity (MAO-A/MAO-B selectivity ratio > 217) starkly contrasts with the non-fluorinated parent scaffold or other quinolin-2(1H)-one derivatives, which often exhibit either weaker MAO-B inhibition or poor isoform selectivity [1].

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

Enhanced MAO-A Inhibitory Activity Compared to Non-Fluorinated Quinolinone Scaffolds

The presence of the C6-fluoro substituent in 6-fluoro-1,3-dimethylquinolin-2(1H)-one is essential for achieving sub-micromolar MAO-A inhibitory activity. The compound's IC50 of 304 nM against MAO-A represents a >70-fold improvement in potency compared to certain non-fluorinated quinolin-2(1H)-one derivatives, such as CHEMBL1814639, which exhibited an IC50 of 21,800 nM under analogous assay conditions [1][2]. This underscores the unique contribution of fluorine to target engagement.

Monoamine Oxidase Inhibition SAR Analysis Medicinal Chemistry

Superior MAO-B Potency Versus a Structurally Distinct Quinolinone Comparator

6-Fluoro-1,3-dimethylquinolin-2(1H)-one displays remarkable potency against MAO-B (IC50 = 1.40 nM), exceeding that of certain other quinolinone-derived MAO-B inhibitors. For instance, a structurally distinct quinolinone derivative (CHEMBL2203918) exhibits an MAO-B IC50 of 666 nM [1][2]. The target compound is therefore approximately 475-fold more potent in this assay system.

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Drug Discovery

Validated Research and Industrial Application Scenarios for 6-Fluoro-1,3-dimethylquinolin-2(1H)-one


Monoamine Oxidase-B (MAO-B) Selective Inhibition in Neurodegenerative Disease Research

This compound is ideally suited for in vitro and cellular studies focused on MAO-B. Its low nanomolar potency (IC50 = 1.40 nM) and >200-fold selectivity over MAO-A minimize confounding off-target effects, allowing researchers to precisely interrogate the role of MAO-B in models of Parkinson's disease, Alzheimer's disease, and other CNS disorders [1].

Structure-Activity Relationship (SAR) Studies on Fluorinated Quinolin-2(1H)-one Scaffolds

The quantifiable enhancement in MAO-A and MAO-B inhibition relative to non-fluorinated and less potently substituted analogs makes this compound a critical positive control and comparator for SAR campaigns. Its well-defined substitution pattern (C6-fluoro, N1-methyl, C3-methyl) provides a clear benchmark for assessing the impact of further chemical modifications on enzyme inhibition [1].

Chemical Probe Development for Epigenetic or Neurotransmitter-Related Enzymology

Given its robust, isoform-selective inhibition profile, 6-fluoro-1,3-dimethylquinolin-2(1H)-one serves as a high-quality starting point for the development of more sophisticated chemical probes. Its core quinolinone structure is amenable to further derivatization to modulate pharmacokinetic properties or install biorthogonal handles for target engagement and imaging studies [1].

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